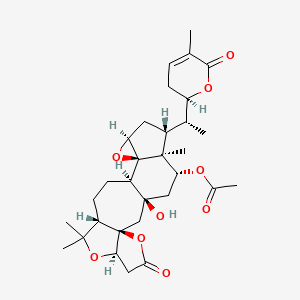![molecular formula C16H18FNO B13055294 1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine](/img/structure/B13055294.png)
1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine is an organic compound that features a fluorinated phenyl group attached to a methoxyphenyl moiety, linked through a propylamine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 4-hydroxybenzaldehyde, undergoes methylation using methyl iodide in the presence of a base such as potassium carbonate to form 4-methoxybenzaldehyde.
Introduction of the Fluorophenyl Group: The 4-methoxybenzaldehyde is then subjected to a nucleophilic aromatic substitution reaction with 2-fluorobenzyl bromide in the presence of a base like sodium hydride to yield 4-[(2-fluorophenyl)methoxy]benzaldehyde.
Formation of the Propylamine Chain: The 4-[(2-fluorophenyl)methoxy]benzaldehyde is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride. This intermediate is then converted to the corresponding bromide using phosphorus tribromide.
Final Coupling: The bromide intermediate undergoes a nucleophilic substitution reaction with ammonia or an amine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve reaction efficiency and scalability.
化学反应分析
Types of Reactions
1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The aromatic rings can be hydrogenated under high pressure in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of fully hydrogenated aromatic rings.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated phenyl group can enhance binding affinity and selectivity towards these targets, while the methoxyphenyl moiety can modulate the compound’s overall pharmacokinetic properties. The propylamine chain allows for proper orientation and interaction within the binding site, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
1-(4-Methoxyphenyl)propan-1-amine: Lacks the fluorine atom, which may result in different binding affinities and pharmacokinetic properties.
1-(4-Fluorophenyl)propan-1-amine: Lacks the methoxy group, which can affect its overall chemical reactivity and biological activity.
1-(4-[(2-Chlorophenyl)methoxy]phenyl)propan-1-amine: Similar structure but with a chlorine atom instead of fluorine, which can lead to different electronic and steric effects.
Uniqueness
1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine is unique due to the presence of both the fluorinated phenyl and methoxyphenyl groups, which can provide a balance of electronic and steric properties. This combination can enhance its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in various research applications.
属性
分子式 |
C16H18FNO |
|---|---|
分子量 |
259.32 g/mol |
IUPAC 名称 |
1-[4-[(2-fluorophenyl)methoxy]phenyl]propan-1-amine |
InChI |
InChI=1S/C16H18FNO/c1-2-16(18)12-7-9-14(10-8-12)19-11-13-5-3-4-6-15(13)17/h3-10,16H,2,11,18H2,1H3 |
InChI 键 |
DIJMPSLMNLGMNA-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=C(C=C1)OCC2=CC=CC=C2F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


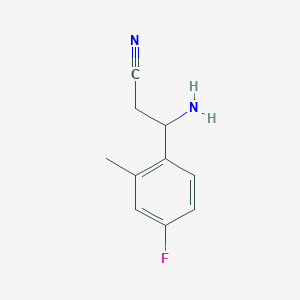
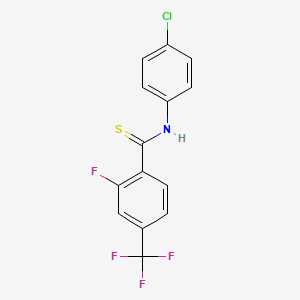
![[4-(2,2,2-trifluoroacetamido)-4H,5H,6H-cyclopenta[b]thiophen-6-ylidene]aminofuran-2-carboxylate](/img/structure/B13055229.png)
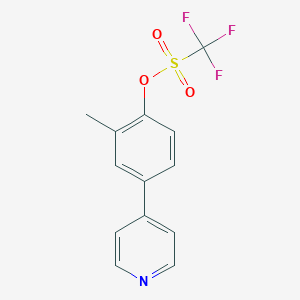

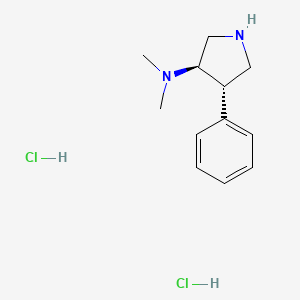
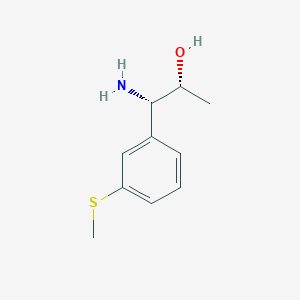
![(1R)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13055259.png)

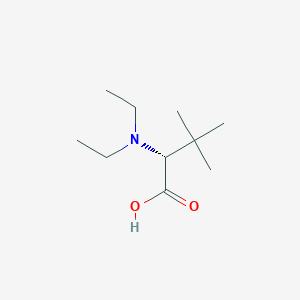
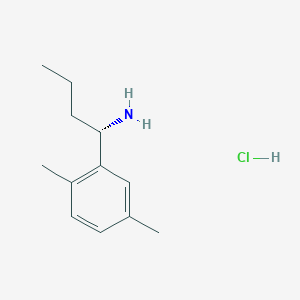
![(3S)-5,6-Difluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055287.png)
